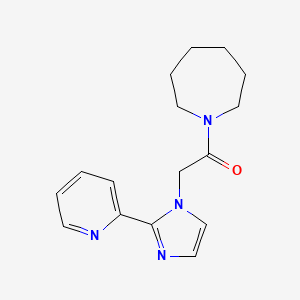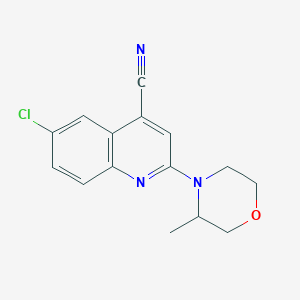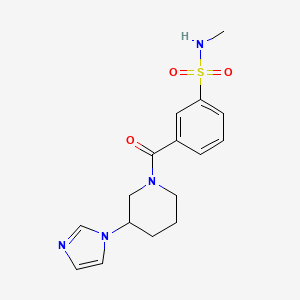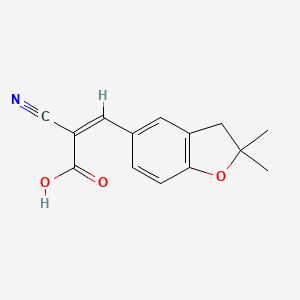
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, also known as AZI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AZI is a heterocyclic compound that contains a pyridine and an imidazole ring, making it a unique molecule with diverse properties.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In microbial infections, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the growth of various bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its high yield of synthesis, which makes it a cost-effective compound. Another advantage is its diverse properties, which make it suitable for various applications. However, one limitation of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone. One direction is the development of novel 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone derivatives with improved properties, such as higher potency and selectivity. Another direction is the investigation of the mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, which may lead to the discovery of new targets for drug development. Additionally, the use of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in the preparation of MOFs for various applications, such as gas storage and separation, is an area of active research.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone involves the reaction of 2-bromo-1-(azepan-1-yl)ethanone with 2-pyridin-2-ylimidazole in the presence of a base. This reaction results in the formation of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In catalysis, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In material science, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used to prepare metal-organic frameworks (MOFs) with unique properties.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-15(19-10-5-1-2-6-11-19)13-20-12-9-18-16(20)14-7-3-4-8-17-14/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOPUSKYAAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)